molecular formula C7H10N4O3 B2871812 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid CAS No. 1909320-21-3

4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid

Cat. No.: B2871812
CAS No.: 1909320-21-3
M. Wt: 198.182
InChI Key: LGCQKANVRBTYFG-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid is a sophisticated chemical building block designed for advanced drug discovery and medicinal chemistry research. Its structure integrates a tetrazole ring, a well-established bioisostere for a carboxylic acid group, with an oxane (tetrahydropyran) scaffold. The strategic use of carboxylic acid bioisosteres like tetrazole is a common approach to modulate the physicochemical properties of drug candidates, potentially enhancing their metabolic stability, lipophilicity, and overall pharmacokinetic profile . This compound is of particular interest in the development of novel therapeutics for neurodegenerative diseases. Research indicates that tetrazole-based analogues can function as potent and selective agonists for the nuclear receptor related 1 (Nurr1), a key transcriptional regulator with neuroprotective and anti-inflammatory roles in the central nervous system . Such compounds are being investigated as potential treatments for conditions like Parkinson's disease and Multiple Sclerosis. The unique structure of this reagent makes it a valuable synthon for constructing complex, drug-like molecules, including through multicomponent reactions, to explore new chemical space and biological activity . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-(tetrazol-1-yl)oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c12-6(13)7(1-3-14-4-2-7)11-5-8-9-10-11/h5H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCQKANVRBTYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid typically involves the formation of the tetrazole ring followed by its attachment to the oxane ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The oxane ring can be introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-throughput synthesis techniques such as microwave-assisted reactions to enhance reaction rates and yields. The use of continuous flow reactors can also be employed to scale up the production while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the carboxylic acid group.

    Substitution: The compound can participate in substitution reactions where functional groups on the tetrazole or oxane rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing it to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include:

  • Imidazole-4-carboxylic acid derivatives (e.g., 1H-imidazole-4-carboxylic acid): These lack the tetrazole ring but share the carboxylic acid group. The imidazole ring, with two nitrogen atoms, exhibits weaker acidity (pKa ~6.9) compared to tetrazoles (pKa ~4.9), influencing hydrogen-bonding and metal-coordination capabilities .
  • Coumarin-tetrazole hybrids (e.g., compounds from ): These combine tetrazole with coumarin, a fluorophore, enabling optical applications. However, the oxane ring in the target compound may enhance stereochemical stability compared to the flexible dihydropyrazole in derivatives .
  • Benzopyran carboxylic acids (e.g., Flavoxate-related Compound A): These feature a fused benzopyran core instead of oxane, leading to distinct lipophilicity profiles. The oxane ring in the target compound likely improves aqueous solubility relative to aromatic benzopyrans .

Physicochemical Properties

Property 4-(Tetrazol-1-yl)oxane-4-carboxylic Acid Imidazole-4-carboxylic Acid Coumarin-Tetrazole Hybrid () Benzopyran Carboxylic Acid
pKa (COOH) ~2.8 (estimated) ~2.5 Not reported ~3.1
Solubility in H2O Moderate (oxane enhances) High Low (due to coumarin) Low
Coordination Sites Tetrazole (N-donor) + COOH Imidazole (N-donor) + COOH Tetrazole + pyrazole COOH + ether (weak)
Thermal Stability High (rigid oxane) Moderate Moderate High

Functional Comparisons

  • Coordination Chemistry : The tetrazole group in the target compound acts as a stronger ligand for transition metals (e.g., Cu²⁺, Zn²⁺) compared to imidazole or pyrazole derivatives, enabling applications in porous coordination polymers (PCPs) for gas storage or catalysis .
  • Pharmacological Potential: Tetrazoles are bioisosteres for carboxylic acids, offering metabolic stability. The oxane ring may reduce toxicity compared to benzopyran derivatives, which are associated with hepatotoxicity in some drugs .
  • Synthetic Versatility : The compound’s oxane scaffold allows for stereoselective modifications, unlike the planar coumarin-based hybrids in , which are synthetically challenging due to photochemical sensitivity .

Biological Activity

4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The compound has the following chemical properties:

  • Chemical Formula: C8H11N3O3
  • Molecular Weight: 197.19 g/mol
  • IUPAC Name: 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid
  • PubChem CID: 63937309

Biological Activity

Research indicates that 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid exhibits various biological activities. Key studies have explored its interactions with specific biological targets and its potential therapeutic applications.

1. Transporter Interaction

A significant area of investigation is the interaction of this compound with the Large Neutral Amino Acid Transporter 1 (LAT1). LAT1 is crucial for drug delivery across the blood-brain barrier and is upregulated in cancer cells. The compound's structure allows it to act as a substrate for LAT1, facilitating drug delivery to the brain or tumors while potentially reducing toxicity compared to traditional amino acids .

2. Inhibition Studies

In vitro studies have shown that derivatives of carboxylic acids can inhibit fatty acid synthase (FAS), an enzyme crucial for lipid biosynthesis in cancer cells. The tetrazole group in the compound enhances its inhibitory activity against FAS compared to other carboxylic acid derivatives .

Case Studies

Several case studies highlight the biological efficacy of 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid:

Case Study 1: LAT1 Substrate Activity

In a study examining the transport properties of various compounds through LAT1, 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid was identified as a promising substrate. The compound demonstrated significant uptake in HEK-hLAT1 cells at concentrations of 200 μM, indicating its potential for enhanced drug delivery to the central nervous system .

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of tetrazole-containing compounds. It was found that the incorporation of a tetrazole moiety significantly increased the cytotoxicity against various cancer cell lines compared to non-tetrazole analogs. This suggests that 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid may possess therapeutic potential in oncology .

Data Tables

PropertyValue
Chemical Formula C8H11N3O3
Molecular Weight 197.19 g/mol
PubChem CID 63937309
LAT1 Substrate Activity Significant at 200 μM
FAS Inhibition Enhanced compared to non-tetrazole derivatives

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